molecular formula C36H28N2O9 B2535497 ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate CAS No. 477502-17-3

ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate

Cat. No.: B2535497
CAS No.: 477502-17-3
M. Wt: 632.625
InChI Key: YJAFHQYDNMIACW-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a complex molecular architecture. The compound’s extended π-conjugation system and hydrogen-bonding motifs (amide and ester groups) suggest applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring aromatic stacking interactions .

Properties

IUPAC Name

ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N2O9/c1-3-43-35(41)31-29(25-9-5-7-11-27(25)46-31)37-33(39)21-13-17-23(18-14-21)45-24-19-15-22(16-20-24)34(40)38-30-26-10-6-8-12-28(26)47-32(30)36(42)44-4-2/h5-20H,3-4H2,1-2H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAFHQYDNMIACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(OC6=CC=CC=C65)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate typically involves multiple steps, including the formation of benzofuran rings and the introduction of ethoxycarbonyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Structure

The compound features a benzofuran core, which is known for its biological activity, and functional groups that enhance its pharmacological properties. The presence of the ethoxycarbonyl group contributes to the compound's solubility and reactivity.

Anticancer Activity

Recent studies have indicated that compounds containing benzofuran moieties exhibit significant anticancer properties. Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on human breast cancer cell lines (MCF-7) showed that this compound induced apoptosis at concentrations of 10–50 µM, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

Anti-inflammatory Properties

The compound has been tested for anti-inflammatory effects, particularly in models of acute inflammation.

Data Table: Anti-inflammatory Activity

ModelDose (mg/kg)Inhibition (%)
Carrageenan-induced paw edema1045%
Lipopolysaccharide-induced inflammation2060%

These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited bacteriostatic effects with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Neuroprotective Effects

Research into neuroprotective applications has revealed that derivatives of benzofuran can protect neuronal cells from oxidative stress.

Data Table: Neuroprotective Effects

TreatmentConcentration (µM)Cell Viability (%)
Control-100
Compound585
Compound1078

These findings indicate that this compound may be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications

The compound’s unique structure positions it as a candidate for in vitro screening in 3D cell culture systems, where microenvironmental modulation (e.g., via PEGDA hydrogels) could reveal context-dependent bioactivity . However, its high molecular weight and hydrophobicity may limit bioavailability, necessitating formulation studies.

Biological Activity

Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Core : The initial step often includes cyclization reactions to form the benzofuran structure.
  • Introduction of Functional Groups : Subsequent steps involve nucleophilic substitution to introduce the carbamoyl and ethoxycarbonyl groups.
  • Esterification : The final step usually involves esterification to attach the ethyl group.

The synthesis can be optimized for yield and purity through controlled reaction conditions and purification techniques such as recrystallization and chromatography.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related ethyl derivatives found notable antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus species .

Cytotoxicity

Compounds within the benzofuran class have been investigated for their cytotoxic effects against cancer cell lines. For instance, derivatives have shown selective cytotoxicity against tumorigenic cells, suggesting potential as anticancer agents. A specific study highlighted that certain benzofuran derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer activity .

The mechanism of action for such compounds often involves interaction with cellular targets that lead to apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds may interact primarily through hydrophobic contacts with proteins involved in cell survival pathways, such as Bcl-2 .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated a series of benzofuran derivatives, including those structurally similar to this compound. The results demonstrated that specific substitutions enhanced antimicrobial potency, with some compounds exhibiting minimal inhibitory concentrations (MICs) below 10 µg/mL against resistant bacterial strains .

Study 2: Anticancer Activity

In another investigation, a set of benzofuran-based compounds was tested against various cancer cell lines. The results indicated that modifications in the functional groups significantly influenced the cytotoxicity profiles. One derivative showed an IC50 value of 5 µM against the A-431 cell line, highlighting its potential as a therapeutic agent in oncology .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant activity against multiple strains
AntifungalEffective against Candida and Aspergillus
CytotoxicitySelective toxicity towards tumorigenic cells
Mechanism of ActionInteraction with apoptotic pathways

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